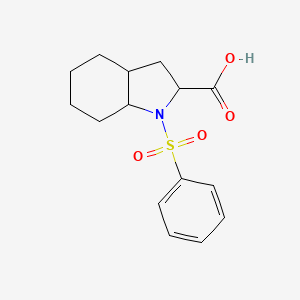

1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid

Overview

Description

1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO4S and its molecular weight is 309.38. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromatographic Analysis

- Separation and Quantification: The compound is crucial for synthesizing Perindopril and Trandolapril. A high-performance liquid chromatography (HPLC) method was developed for quantitative determination of its isomers and related substances. The method uses a refractive index detector, highlighting the compound's non-chromophoric nature and the presence of multiple enantiomers (Vali et al., 2012).

Chemical Synthesis

- Synthesis of Caulersin and Its Isomers: The compound reacts with methyl 1-benzenesulfonylindole-2-acetate to produce 2-acylindole-3-carboxylic acid, a precursor for caulersin and its isomers (Miki et al., 2006).

- Benzo[b]carbazole Diones Synthesis: It's used in generating 9-methoxy-5H-benzo[b]carbazole-6,11-dione, indicating its role in synthesizing complex organic structures (Miki, Tsuzaki, & Matsukida, 2002).

Medicinal Chemistry

- Antidiabetic Agent Synthesis: This compound is a precursor in synthesizing novel antidiabetic agents, demonstrating its application in drug development (Choudhary et al., 2011).

Organic Chemistry

- Intermediate for Alkaloid Synthesis: Its derivatives serve as intermediates for synthesizing a range of indole alkaloids and pharmacologically significant substances (Nagarathnam, 1992).

- Benzoylindoles Synthesis: Demonstrates versatility in Friedel-Crafts reactions, leading to the formation of benzoylindoles (Miki et al., 2002).

- Mcl-1 Inhibitors: Utilized in the fragment-based design of selective Mcl-1 inhibitors, important for cancer treatment research (Wang et al., 2017).

Pharmacology

- Metabolic Profiling: Plays a role in the metabolism of antithrombotic compounds, indicating its significance in pharmacokinetic studies (Saxena et al., 2014).

Mechanism of Action

Mode of Action

For instance, benzenesulfonic acid, a related compound, reacts with chlorosulfonic acid to produce benzenesulfonyl chloride . This suggests that the benzenesulfonyl group in the compound could potentially undergo similar reactions, leading to changes in its targets.

Biochemical Pathways

For example, they can participate in electrophilic aromatic substitution reactions . These reactions could potentially lead to changes in various biochemical pathways.

Pharmacokinetics

It is known that benzenesulfonic acid, a related compound, is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . This suggests that the compound could have similar solubility properties, which could influence its bioavailability.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(benzenesulfonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)21(19,20)12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRCSPQZJXACLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2S(=O)(=O)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009251-19-7 | |

| Record name | 1-(benzenesulfonyl)-octahydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]prop-2-enamide](/img/structure/B3004842.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3004843.png)

![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3004848.png)

![2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3004850.png)

![6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004857.png)

![2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride](/img/structure/B3004858.png)

![3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3004860.png)

![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B3004863.png)